An In-depth Technical Guide to (2,5-difluorophenyl)methanesulfonyl Chloride
An In-depth Technical Guide to (2,5-difluorophenyl)methanesulfonyl Chloride
CAS Number: 179524-62-0
Abstract:
This technical guide provides a comprehensive overview of (2,5-difluorophenyl)methanesulfonyl chloride, a key intermediate in pharmaceutical and medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's properties, synthesis, and applications. Due to the limited availability of public, in-depth experimental data, this guide focuses on the foundational knowledge of sulfonyl chlorides as a class, with specific information on the title compound where available, to provide a framework for its potential applications and handling.
Introduction
(2,5-difluorophenyl)methanesulfonyl chloride is a fluorinated aromatic sulfonyl chloride that serves as a valuable building block in synthetic organic chemistry. The presence of two fluorine atoms on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules into which it is incorporated. This makes it an attractive reagent for the development of novel therapeutic agents. As a sulfonyl chloride, its primary utility lies in the formation of sulfonamides and sulfonate esters, functional groups that are prevalent in a wide array of marketed drugs.
Physicochemical and Spectroscopic Data
Detailed experimental data for (2,5-difluorophenyl)methanesulfonyl chloride is not widely available in peer-reviewed literature. The following tables summarize the available and predicted data for the compound.
Table 1: Physicochemical Properties of (2,5-difluorophenyl)methanesulfonyl Chloride
| Property | Value | Source |
| CAS Number | 179524-62-0 | Chemical Supplier Catalogs |
| Molecular Formula | C₇H₅ClF₂O₂S | Calculated |
| Molecular Weight | 226.63 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for similar compounds |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Soluble in most organic solvents | Inferred from reactivity |
Table 2: Spectroscopic Data Interpretation for (2,5-difluorophenyl)methanesulfonyl Chloride
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (multiplets), CH₂ group (singlet) |
| ¹³C NMR | Aromatic carbons, CH₂ carbon |
| ¹⁹F NMR | Two distinct signals for the fluorine atoms |
| IR Spectroscopy | Characteristic S=O stretches (approx. 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹), C-F stretches |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of (2,5-difluorophenyl)methanesulfonyl chloride is not publicly documented in scientific journals. However, a general and plausible synthetic route can be inferred from standard organosulfur chemistry. The most common method for preparing sulfonyl chlorides is the oxidative chlorination of a corresponding thiol or disulfide.
Plausible Synthetic Pathway:
The synthesis would likely proceed from 2,5-difluorobenzyl mercaptan.
Caption: Plausible synthetic route to the title compound.
General Experimental Protocol for Oxidative Chlorination:
Caution: This is a generalized procedure and requires adaptation and optimization for the specific substrate. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
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Dissolution: The starting material, 2,5-difluorobenzyl mercaptan, is dissolved in a suitable solvent, such as acetic acid or dichloromethane.
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Cooling: The reaction mixture is cooled to a low temperature (typically 0-5 °C) using an ice bath.
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Chlorination: Chlorine gas is bubbled through the cooled solution, or an alternative chlorinating agent (e.g., sulfuryl chloride) is added dropwise. The reaction is typically exothermic and requires careful temperature control.
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Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
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Workup: Upon completion, the reaction mixture is quenched, often with a reducing agent like sodium bisulfite, to destroy excess chlorine. The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).
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Purification: The crude product is purified, typically by recrystallization or column chromatography, to yield the desired (2,5-difluorophenyl)methanesulfonyl chloride.
Applications in Drug Discovery and Development
While specific examples of marketed drugs synthesized using (2,5-difluorophenyl)methanesulfonyl chloride are not readily identifiable in the public domain, its utility can be inferred from the well-established role of sulfonamides in medicinal chemistry. The sulfonyl chloride functional group readily reacts with primary and secondary amines to form stable sulfonamide linkages.
General Reaction Scheme - Sulfonamide Formation:
Caption: General workflow for sulfonamide synthesis.
The resulting sulfonamides can be evaluated for a wide range of biological activities. The 2,5-difluoro substitution pattern on the phenyl ring can be strategically employed to:
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Enhance Metabolic Stability: The C-F bond is strong and resistant to metabolic cleavage, which can prolong the in vivo half-life of a drug.
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Modulate Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
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Influence Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency of a drug candidate.
Given these properties, (2,5-difluorophenyl)methanesulfonyl chloride is a valuable tool for medicinal chemists in lead optimization campaigns, where fine-tuning of a molecule's properties is critical for achieving the desired therapeutic profile.
Safety and Handling
(2,5-difluorophenyl)methanesulfonyl chloride is expected to be a corrosive and moisture-sensitive compound, typical of sulfonyl chlorides. It should be handled with care in a chemical fume hood, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. It is likely to react with water to release corrosive hydrogen chloride gas and the corresponding sulfonic acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Conclusion
(2,5-difluorophenyl)methanesulfonyl chloride is a specialized reagent with significant potential in the field of drug discovery and development. While detailed public information on its specific applications and properties is limited, its chemical nature as a fluorinated sulfonyl chloride makes it a valuable building block for the synthesis of novel sulfonamides with potentially enhanced pharmacological properties. Further research and publication of its use in medicinal chemistry are anticipated to reveal its full potential.
